molecular formula C7H9ClN2O2 B1461726 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride CAS No. 24027-06-3

2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride

Cat. No. B1461726
CAS RN: 24027-06-3
M. Wt: 188.61 g/mol
InChI Key: STAOQRMTXNTAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride is a chemical compound used for experimental and research purposes . It is a structurally diverse pyridinium salt .

Scientific Research Applications

Analytical Chemistry Applications

  • High-Performance Liquid Chromatography : Pralidoxime chloride and its decomposition products, including 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride, can be determined using high-performance liquid chromatography (HPLC). This method is specific and shows high accuracy and precision for these compounds (Prue, Johnson, & Kho, 1983).

Decomposition and Stability Studies

  • Decomposition Kinetics : The decomposition of pyridinium compounds in aqueous solutions, including those related to 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride, follows first-order kinetics. These studies help in understanding the stability and degradation pathways of these compounds (Mdachi et al., 1990).

Photoreactions and Molecular Interactions

  • Photoreactions in Methanol : The photoreactions of compounds like 3-Carbamoyl-N-methylpyridinium perchlorate under different conditions (like the presence of oxygen) can significantly change the product outcomes. Such studies are crucial in photochemistry and related applications (Ohkoshi et al., 1992).

Chemical Synthesis and Reactions

  • Synthesis of Cationic Surfactants : New cationic surfactants like 1-Alkylthiomethyl-3-carbamoylpyridinium chlorides have been synthesized, with some showing strong antimicrobial activities. This development opens new avenues in the synthesis of specialized chemicals (Pernak, Zygadło, & Cieniecka-Rosłonkiewicz, 2005).

Fluorometric Analysis

  • Fluorometric Determination of Aromatic Aldehydes : 1, 4-Dimethyl-3-carbamoylpyridinium chloride has been used as a fluorogenic reagent for determining aromatic aldehydes, highlighting its role in sensitive analytical methods (Sano, Ogawa, & Takitani, 1987).

Material Sciences and Catalysis

  • Aggregation and Fluorescence Quenching of Surfactant Ionic Liquids : Studies on the aggregation behavior of ionic liquids, including 1-alkyl-3-methylpyridinium chlorides, in aqueous solutions have provided insights into their properties like fluorescence quenching, crucial in material sciences (Blesic et al., 2008).

properties

IUPAC Name

3-hydroxy-1-methylpyridin-1-ium-2-carboxamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-9-4-2-3-5(10)6(9)7(8)11;/h2-4H,1H3,(H2-,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAOQRMTXNTAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1C(=O)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride
Reactant of Route 2
Reactant of Route 2
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride
Reactant of Route 3
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride
Reactant of Route 4
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride
Reactant of Route 5
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride
Reactant of Route 6
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.